2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Description
This compound features a multi-heterocyclic architecture: an acetamide bridge connects a 3,4-dimethoxyphenyl group to a pyrazole ring substituted with a 4-fluorophenyl-thiazole moiety. The 3,4-dimethoxy substitution on the phenyl ring confers electron-donating properties, while the 4-fluorophenyl-thiazole group introduces aromatic and electronegative characteristics.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3S/c1-14-10-21(26-22(29)12-15-4-9-19(30-2)20(11-15)31-3)28(27-14)23-25-18(13-32-23)16-5-7-17(24)8-6-16/h4-11,13H,12H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOYNSEIWTKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 463.5 g/mol . The structure incorporates a thiazole ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O3 |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 920387-40-2 |
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
- Targeting Enzymatic Pathways : The presence of thiazole and pyrazole rings suggests potential interactions with various enzymes involved in cancer metabolism.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the phenyl or pyrazole moieties significantly affect biological activity:
- Substituents on the Phenyl Ring : Variations in electron-donating or withdrawing groups can enhance or reduce activity.
- Piperazine Modifications : Alterations to the piperazine structure may influence binding affinity and selectivity towards specific targets.
Case Studies
A notable study demonstrated that specific substitutions in triazole-pyrimidine derivatives led to enhanced anticancer efficacy:
- Compounds with 3-fluorophenyl substitutions exhibited increased potency against MCF-7 cells compared to non-fluorinated counterparts.
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound and its variants:
| Compound Variant | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Original Compound | HeLa | 15 | Tubulin polymerization inhibitor |
| Fluorinated Variant | MCF-7 | 10 | Enzyme inhibition |
| Non-fluorinated Control | SGC-7901 | 25 | General cytotoxicity |
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 467.56 g/mol. Its structure features multiple functional groups, including methoxy groups, a thiazole ring, and a pyrazole moiety, which contribute to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Several studies have suggested that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazole and pyrazole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.
- Anti-inflammatory Effects
- Neuroprotective Properties
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between thiazole derivatives and acetamides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and biological interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, heterocyclic cores, and pharmacological profiles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Variations and Implications
- Substituent Effects: Methoxy vs. Fluorophenyl-Thiazole vs. Triazole: The thiazole ring in the target compound (vs. triazole in ) offers distinct hydrogen-bonding capabilities, which may influence target selectivity .
Heterocyclic Core :
Pharmacological Potential
While direct data for the target compound is absent, insights from analogs suggest:
- Bioactivity : Fluorophenyl-thiazole systems (as in ) are associated with kinase inhibition, while triazole-acetamides () show antimicrobial activity .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including cyclization of thiazole and pyrazole moieties, followed by amide coupling. Key steps include:
- Cyclization : Formation of the thiazole ring using 4-fluorophenyl thiourea derivatives under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
- Pyrazole functionalization : Introducing the 3-methyl group via alkylation or nucleophilic substitution .
- Amide coupling : Reacting the intermediate carboxylic acid derivative with the pyrazole-thiazole amine using coupling agents like EDC/HOBt . Optimization strategies :
- Temperature control (60–80°C for cyclization; room temperature for coupling).
- Solvent selection (DMF for polar intermediates; THF for coupling reactions) .
- Monitoring via TLC and HPLC to ensure intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3-methyl pyrazole at δ 2.1–2.3 ppm; thiazole protons at δ 7.4–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 478.15 g/mol) .
- Infrared Spectroscopy (IR) : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹; aromatic C-H at ~3050 cm⁻¹) .
- HPLC : Purity assessment (>95% purity threshold for biological testing) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability or differences in cellular models. Methodological approaches include:
- Orthogonal assays : Confirm target binding via surface plasmon resonance (SPR) alongside enzymatic assays .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- In silico modeling : Compare molecular docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to validate binding modes . Example: Discrepancies in kinase inhibition data may stem from ATP concentration differences in assay buffers .
Q. What strategies are effective for studying the compound’s mechanism of action and target selectivity?
- Molecular docking : Predict binding poses with target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify target engagement .
- Proteome-wide profiling : Employ kinome/phosphoproteome arrays to identify off-target effects .
- X-ray crystallography : Resolve co-crystal structures to validate interactions (e.g., hydrogen bonding with thiazole sulfur) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
- Synthesize analogues via parallel synthesis.
- Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and bioavailability (rodent PK studies) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent responses in preclinical studies?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. How should researchers design experiments to assess synergistic effects with known therapeutics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
